molecular formula C5H10ClN3 B3027885 1-(1H-Imidazol-2-yl)-ethylamine hydrochloride CAS No. 1422344-48-6

1-(1H-Imidazol-2-yl)-ethylamine hydrochloride

Cat. No.: B3027885
CAS No.: 1422344-48-6
M. Wt: 147.60
InChI Key: YQKSNVGIELRMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Imidazol-2-yl)-ethylamine hydrochloride is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atomsThe imidazole ring is known for its presence in many biologically active molecules, including histamine and certain pharmaceuticals .

Chemical Reactions Analysis

1-(1H-Imidazol-2-yl)-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced or modified using different nucleophiles.

    Addition: The imidazole ring can participate in addition reactions, particularly with electrophiles.

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1H-Imidazol-2-yl)-ethylamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in biological systems, particularly in relation to its structural similarity to histamine.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antihistamine or in the treatment of certain diseases.

    Industry: It is used in the production of various chemicals and materials, including dyes and catalysts

Comparison with Similar Compounds

1-(1H-Imidazol-2-yl)-ethylamine hydrochloride can be compared to other imidazole-containing compounds, such as:

Properties

IUPAC Name

1-(1H-imidazol-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-4(6)5-7-2-3-8-5;/h2-4H,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSNVGIELRMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422344-48-6
Record name 1H-Imidazole-2-methanamine, α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422344-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride
Reactant of Route 4
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1H-Imidazol-2-yl)-ethylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.